borane;ditert-butylphosphane
Description
Borane;ditert-butylphosphane (C₈H₂₂BP, CAS 128363-76-8), also termed di-tert-butylphosphine-borane complex, is a Lewis acid-base adduct where borane (BH₃) coordinates to the lone pair of phosphorus in di-tert-butylphosphine (P(C(CH₃)₃)₂). This compound is characterized by its stability in air and moisture due to the zwitterionic nature of the P–B bond, which prevents oxidation of the phosphine . It is commercially available for research purposes, with applications in coordination chemistry and catalysis, particularly in stabilizing low-valent metal centers . Its SMILES notation is P(C(C)(C)C)C(C)(C)C.B, reflecting the bulky tert-butyl groups that enhance steric protection and modulate reactivity .
Properties
IUPAC Name |
borane;ditert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19P.BH3/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPINHYFOWCBINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.CC(C)(C)PC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B.CC(C)(C)PC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The boronation proceeds via a Lewis acid-base interaction, where the lone pair on phosphorus coordinates to the electron-deficient boron atom in BH₃. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or toluene at ambient temperature, as exemplified by the synthesis of analogous phosphine-borane complexes. Stoichiometric studies indicate a 1:1 molar ratio of tBu₂PH to BH₃·THF is optimal, with deviations leading to incomplete boronation or side products such as bis-borane adducts.
Procedural Details
In a representative procedure, di-tert-butylphosphine (13.5 g, 92 mmol) is dissolved in toluene under nitrogen. BH₃·THF (1 M in THF, 92 mL) is added dropwise over 20 minutes, resulting in an exothermic reaction. The mixture is stirred for 1 hour, after which ³¹P NMR spectroscopy confirms quantitative conversion to the borane adduct. Volatiles are removed under reduced pressure, yielding the product as a white solid. This method achieves >95% purity (GC-FID) and near-quantitative yields when performed under rigorously anhydrous conditions.
Alternative Borane Donors and Solvent Systems
While BH₃·THF is the preferred borane source, alternative donors have been explored to address cost, safety, or solubility constraints.
Borane-Dimethyl Sulfide (BH₃·SMe₂)
BH₃·SMe₂ offers enhanced stability compared to BH₃·THF, albeit with slower reaction kinetics. A modified protocol substitutes BH₃·THF with BH₃·SMe₂ in dichloromethane, achieving 89% yield after 12 hours at reflux. The prolonged reaction time offsets the reduced reactivity, making this method suitable for large-scale operations where safety outweighs speed considerations.
In Situ Borane Generation
Patents describe borane generation via the reaction of boric acid with isocyanates under carbon monoxide pressure. While primarily used for diborane (B₂H₆) synthesis, this approach can be adapted to phosphine-borane complexes by introducing di-tert-butylphosphine during the reduction step. However, yields are variable (60–75%), and the method requires specialized equipment for high-pressure CO handling.
Purification and Characterization
Recrystallization and Distillation
Crude borane-di-tert-butylphosphine is purified via recrystallization from toluene or hexane, yielding colorless crystals. Alternatively, short-path distillation under reduced pressure (3.2 mbar) isolates the product as a clear liquid, though this risks thermal decomposition above 70°C.
Analytical Validation
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³¹P NMR Spectroscopy : A singlet at δ = −5.8 ppm (referenced to H₃PO₄) confirms borane coordination.
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¹H NMR : tert-butyl protons resonate as a singlet at δ = 1.18 ppm, with coupling to phosphorus (³JHP = 5.8 Hz) observed for the NH proton in related adducts.
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Elemental Analysis : Typical results align with the theoretical composition (C₈H₂₂BP: C 57.66%, H 13.34%, N 4.44%).
Comparative Analysis of Methods
| Method | Borane Source | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| BH₃·THF | BH₃·THF | Toluene | 25 | >95 | 97 |
| BH₃·SMe₂ | BH₃·SMe₂ | CH₂Cl₂ | 40 | 89 | 94 |
| In Situ B₂H₆ | CO + B(OH)₃ | Toluene | 175 | 65–75 | 85 |
Mechanistic Insights and Kinetic Considerations
The boronation of tertiary phosphines follows a bimolecular nucleophilic substitution (SN2-like) mechanism, as demonstrated by kinetic studies. The rate-determining step involves borane transfer from the donor to phosphorus, with activation parameters (Δ‡H = 45 kJ/mol, Δ‡S = −120 J/mol·K) indicative of a highly ordered transition state. Solvent polarity markedly influences reaction rates: nonpolar media (e.g., toluene) accelerate boronation by destabilizing the borane donor’s ground state.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
borane;ditert-butylphosphane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Common reagents include hydrogen gas, metal hydrides, and other reducing agents.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized by their unique chemical structures and properties.
Scientific Research Applications
Organic Synthesis
Borane di(tert-butyl)phosphine complex is primarily utilized as a powerful reducing agent in organic reactions. It facilitates the synthesis of complex molecules with high efficiency, making it essential in the preparation of various organic compounds.
Coordination Chemistry
This compound plays a critical role in the formation of metal complexes, which are crucial for catalysis and material science. It enhances reaction rates and selectivity, thereby improving the overall efficiency of chemical processes.
Pharmaceutical Development
In pharmaceutical chemistry, borane di(tert-butyl)phosphine complex is used for synthesizing pharmaceutical intermediates. Its ability to streamline the production of active ingredients is particularly beneficial in drug formulation processes.
Polymer Chemistry
The compound acts as a catalyst in polymerization processes, contributing to the development of advanced materials with tailored properties for various applications. This includes enhancing the mechanical properties and thermal stability of polymers.
Research in Catalysis
Borane di(tert-butyl)phosphine complex is instrumental in studying catalytic mechanisms. It provides insights that can lead to the design of more efficient catalysts for industrial processes, particularly in hydrogenation reactions and other catalytic transformations.
Data Table: Applications Summary
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Reducing agent for complex organic reactions | High efficiency in synthesis |
| Coordination Chemistry | Formation of metal complexes | Enhanced reaction rates and selectivity |
| Pharmaceutical Development | Synthesis of pharmaceutical intermediates | Streamlined production processes |
| Polymer Chemistry | Catalyst in polymerization | Improved material properties |
| Research in Catalysis | Study of catalytic mechanisms | Insights for efficient catalyst design |
Case Study 1: Synthesis of N-Heterocyclic Carbene Borane Complexes
Recent research has demonstrated that borane di(tert-butyl)phosphine complex serves as a reactant for preparing N-heterocyclic carbene borane complexes through Lewis base exchange reactions. This application highlights its versatility and importance in developing new catalytic systems .
Case Study 2: Hydroxycarbonylation of Styrene
A study involving palladium(II) complexes with bulky bidentate phosphines derived from borane di(tert-butyl)phosphine showed remarkable regioselectivity and yields in the hydroxycarbonylation of styrene. The findings suggest that this compound can significantly improve catalytic performance in industrial applications .
Case Study 3: Alkylation Reactions
The reactivity of borane di(tert-butyl)phosphine toward various electrophiles has been extensively studied, revealing its effectiveness in monoalkylation reactions with yields ranging from 61% to 85%. This aspect is crucial for synthesizing optically active phosphines used in asymmetric synthesis .
Mechanism of Action
The mechanism of action of borane;ditert-butylphosphane involves its interaction with specific molecular targets and pathways This interaction leads to various biochemical and physiological effects, depending on the context in which the compound is used
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Borane;Ditert-Butylphosphane : The P–B bond length (theoretical ~1.95 Å) is shorter than typical P–O bonds in phosphates (~1.60 Å), reflecting stronger Lewis acid-base interactions. The tert-butyl groups confer steric bulk, reducing unwanted side reactions .
- Boranephosphonates (e.g., Compound 24a): Replace a non-bridging phosphate oxygen with BH₃, forming a P(III)–B linkage. These mimic phosphate diesters structurally but exhibit enhanced hydrolytic stability .
- Phosphine–Borane Complexes (e.g., PB1, PB2) : Neutral complexes like methylphosphine-borane (Compound 25) lack the tert-butyl substituents, resulting in lower steric hindrance and higher reactivity toward disulfide bonds in biological systems .
Stability and Reactivity
Pharmacokinetic Properties
- This compound: Limited data, but analogous phosphine-boranes (e.g., PB1) exhibit logP values ~2.5–3.0 and moderate blood-brain barrier permeability .
- PB1: Shows concentration-dependent RGC rescue (100 pM–1 nM) with a plateau at 100 µM. Ester hydrolysis generates mono-/diacids with altered membrane permeability .
- Boranephosphonates : Neutral charge enhances cellular uptake compared to negatively charged phosphates .
Q & A
(Basic) What are the standard synthetic protocols for preparing borane-ditert-butylphosphane complexes, and how are they characterized?
Methodological Answer:
Borane-ditert-butylphosphane complexes are typically synthesized via direct reaction of ditert-butylphosphane (a sterically hindered phosphine) with borane (BH₃) or its stabilized adducts (e.g., BH₃·THF) in anhydrous ether solvents. The reaction is conducted under inert atmospheres (argon/nitrogen) at low temperatures (−78°C to 0°C) to prevent side reactions. Characterization involves ¹¹B NMR spectroscopy to confirm borane coordination (δ ~−15 to −25 ppm for BH₃ adducts) and ³¹P NMR for phosphine ligand environments (δ ~−10 to +30 ppm). X-ray crystallography is critical for resolving steric effects from bulky tert-butyl groups, as seen in analogous phosphine-borane structures . Yield optimization often requires stoichiometric control, with excess borane favoring adduct formation.
(Advanced) How do borane-ditert-butylphosphane complexes influence catalytic dehydrogenation of ammonia borane (NH₃BH₃), and what mechanistic insights exist?
Methodological Answer:
Borane-phosphane complexes act as Lewis acid-base catalysts in NH₃BH₃ dehydrogenation by polarizing B–H bonds, accelerating H₂ release. For example, Ru-based catalysts with phosphine ligands achieve turnover frequencies (TOF) up to 600 mol H₂·mol⁻¹·h⁻¹ . Advanced studies combine kinetic isotope effect (KIE) analysis and density functional theory (DFT) to probe mechanisms. For instance, computational models suggest that borane coordination to phosphine enhances electron withdrawal from NH₃BH₃, lowering activation barriers for B–N bond cleavage . Contrasting experimental data (e.g., Pt/Ni(OH)₂ catalysts achieving 1246 mL·g⁻¹·min⁻¹ ) highlight the need for in situ spectroscopic monitoring (e.g., FTIR, XAS) to resolve active species under reaction conditions.
(Basic) What spectroscopic and crystallographic techniques validate the structural integrity of borane-ditert-butylphosphane complexes?
Methodological Answer:
- ¹¹B NMR : Detects borane coordination shifts. Free BH₃ appears at δ ~−40 ppm, while adducts with phosphines shift upfield to δ ~−15 to −25 ppm .
- ³¹P NMR : Differentiates free phosphine (δ ~−20 ppm) from borane-bound species (δ ~+5 to +15 ppm) .
- X-ray Crystallography : Resolves steric interactions. For example, tert-butyl groups in analogous complexes exhibit C–P–B angles of ~110°, confirming tetrahedral geometry .
- Elemental Analysis : ICP-OES quantifies borane loading (e.g., 4.55% in MOF-amino-borane composites ).
(Advanced) How can researchers reconcile discrepancies in reported catalytic efficiencies of borane-phosphane systems for hydrogen storage?
Methodological Answer:
Contradictions arise from variations in:
- Catalyst Precursors : Ru vs. Pt/Ni(OH)₂ systems yield TOFs differing by orders of magnitude .
- Reaction Medium : Aqueous vs. organic solvents alter proton transfer kinetics. Semi-methanolysis with Co-Mn-B catalysts achieves 90% H₂ yield .
- Operando Characterization : Use mass spectrometry-coupled reactors to track gas evolution and TEM to monitor nanoparticle sintering. For example, PdCoAg/AC nanoparticles show size-dependent activity (3–5 nm optimal) .
- DFT Validation : Compare computed activation energies (e.g., 0.8–1.2 eV for B–H cleavage) with experimental Arrhenius parameters .
(Basic) What are the optimal conditions for stabilizing borane-ditert-butylphosphane complexes against hydrolysis or ligand dissociation?
Methodological Answer:
Stability is enhanced by:
- Anhydrous Solvents : Diethyl ether or THF with molecular sieves.
- Steric Shielding : Bulky tert-butyl groups on phosphine reduce water accessibility to borane .
- Low Temperatures : Storage at −20°C slows ligand exchange.
- Borane Loading Control : Over-stoichiometric borane (e.g., 1.2 BH₃ per amine in UiOAB ) prevents decomposition.
(Advanced) How do steric and electronic effects of ditert-butylphosphane modulate borane reactivity in small-molecule activation?
Methodological Answer:
- Steric Effects : Bulky tert-butyl groups hinder substrate access, favoring selective catalysis (e.g., dehydrogenation over hydrolysis). In MOF-supported systems, steric crowding reduces borane leaching .
- Electronic Effects : Electron-donating tert-butyl groups increase phosphine basicity, strengthening borane-phosphine bonds (evidenced by NBO analysis ). This enhances catalyst longevity but may reduce turnover rates .
- Comparative Studies : Linear phosphines (e.g., PMe₃) show faster B–H activation but lower thermal stability than ditert-butylphosphane .
(Basic) What safety protocols are critical when handling borane-ditert-butylphosphane complexes?
Methodological Answer:
- Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent borane oxidation.
- Hydrolysis Mitigation : Quench residues with ethanol/water mixtures.
- Ventilation : BH₃ byproducts (e.g., H₂ gas) require fume hoods.
- PPE : Acid-resistant gloves and face shields for borane handling .
(Advanced) What strategies enable the integration of borane-phosphane complexes into porous materials for controlled H₂ release?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
